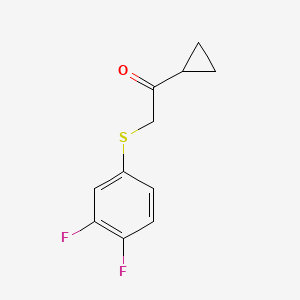
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10F2OS and a molecular weight of 228.26 g/mol This compound is characterized by the presence of a cyclopropyl group and a difluorophenylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluorophenylthio group is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to affect the permeability of cell membranes and disrupt the growth of fungal hyphae, leading to cell death . The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a similar structure but with a single fluorine atom, which may result in different chemical and biological properties.
1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one: Another closely related compound with fluorine atoms at different positions on the phenyl ring, potentially leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C11H10F2OS |
|---|---|
Poids moléculaire |
228.26 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(3,4-difluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H10F2OS/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
WWDORXZBXZHSHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CSC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


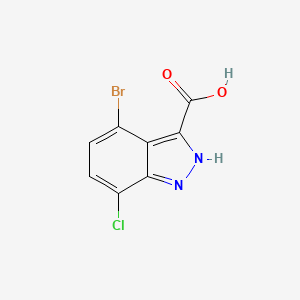
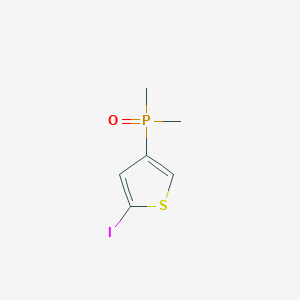
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)
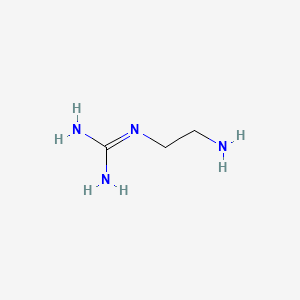
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)
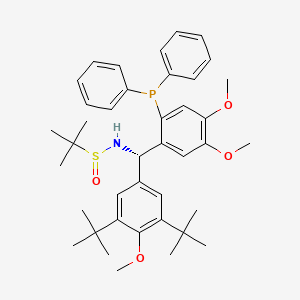
![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)
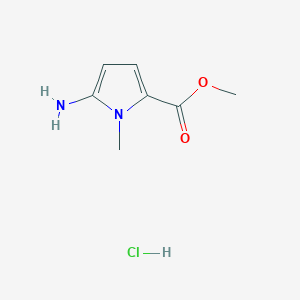
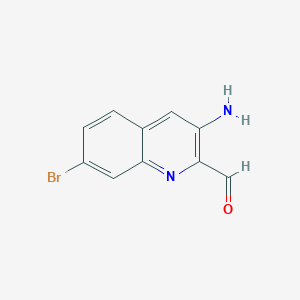
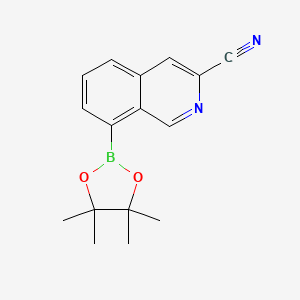
![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)
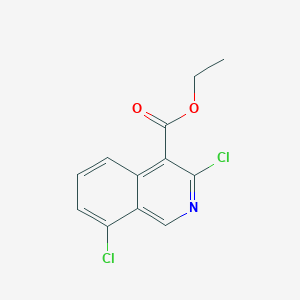
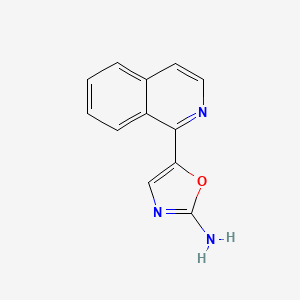
![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)
